molecular formula C23H24N4O B2589313 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide CAS No. 1207054-52-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2589313
CAS No.: 1207054-52-1
M. Wt: 372.472
InChI Key: OKIKMYYDZOFZRQ-UHFFFAOYSA-N
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Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide is a synthetic heterocyclic compound designed for research applications. It features a molecular structure that incorporates both a 1H-benzo[d]imidazole and a 1H-indole moiety, linked through a cyclohexylmethyl-carboxamide bridge. This combination of pharmacophores is of significant interest in medicinal chemistry, as both benzimidazole and indole scaffolds are known to exhibit a wide range of biological activities and are commonly explored in drug discovery efforts . Benzimidazole derivatives are frequently investigated for their potential in anticancer, antimicrobial, and anti-inflammatory research, with some acting as inhibitors of key enzymes like poly(ADP-ribose)polymerase (PARP) and various kinases . Similarly, the indole nucleus is a privileged structure in pharmacology, found in compounds studied for targeting cancer, neurological disorders, and infectious diseases . The specific molecular architecture of this compound, particularly the cyclohexyl linker, may influence its physicochemical properties and binding affinity to biological targets. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a tool compound for screening in various biochemical and cellular assays to explore novel mechanisms of action. This product is intended for non-human research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-23(21-13-17-5-1-2-6-18(17)25-21)24-14-15-9-11-16(12-10-15)22-26-19-7-3-4-8-20(19)27-22/h1-8,13,15-16,25H,9-12,14H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKMYYDZOFZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and indole intermediates. The benzimidazole can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The indole moiety can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for better control of reaction parameters and employing continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds related to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide exhibit notable anticancer properties. For instance, derivatives of benzimidazole, which share structural similarities with the compound , have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives showed IC50 values in the micromolar range against MCF cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound 1MCF25.72 ± 3.95
Compound 2U8745.2 ± 13.0
Compound 3Murine Leukemia1.6 ± 0.9

Antibacterial Properties

The compound also demonstrates antibacterial activity against various strains of bacteria. A study reported that derivatives with similar structures exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 μg/mL to 500 μg/mL, showcasing their potential as antibacterial agents .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (μg/mL)Reference
Compound AStaphylococcus aureus40
Compound BEscherichia coli200
Compound CPseudomonas aeruginosa500

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can act as a ligand for metal ions, while the indole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Analog: Benzimidazole-Indole Carboxamide Derivatives

Compound 23 () : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide

  • Structure : Features a benzimidazole linked via a benzyl-methylene group to indole-2-carboxamide.
  • Synthesis : Prepared in 54% yield via coupling of 1H-indole-2-carboxylic acid with a benzylamine intermediate .
  • Key Differences : The benzyl linker (vs. cyclohexylmethyl in the target compound) reduces steric bulk and lipophilicity.

Compound 24 () : 5-Methyl derivative of Compound 23

Comparison with Target Compound :

  • The cyclohexyl group in the target compound likely confers greater conformational rigidity and lipophilicity compared to the benzyl linker in Compound 23, which may influence binding affinity to hydrophobic enzyme pockets.

Cyclohexyl-Benzo[d]imidazole Derivatives

Compound 22 () : 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate

  • Structure : Contains a cyclohexyl-benzimidazole core esterified with an acetate group.
  • Synthesis : Synthesized via acid-catalyzed cyclization (72% yield) and purified via flash chromatography .
  • Key Differences : Lacks the indole-carboxamide moiety, reducing hydrogen-bonding capacity.

Compound 10VP91 () : Acetamide derivative of Compound 22

  • Structure: Features a bicyclic terpene (isopinocampheyl) linked to the benzimidazole-acetate core.
  • Relevance : Demonstrates the impact of bulky substituents on solubility; the terpene group may hinder crystallization (reported as an amorphous solid) .

Comparison with Target Compound :

Aromatic Amide-Substituted Benzimidazoles ()

Compounds 11–15 :

  • General Structure : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(substituted-phenyl)benzamides.
  • Key Features :
    • Substituents include methoxy (11–13) and hydroxy (14–15) groups on the benzamide ring.
    • High melting points (>250°C), indicating strong intermolecular interactions (e.g., hydrogen bonding) .
Compound Substituent Melting Point (°C) Yield (%)
11 2-Methoxyphenyl 272.2–273.4 Not reported
14 2-Hydroxyphenyl >300 Not reported

Comparison with Target Compound :

  • However, the cyclohexyl-indole-carboxamide in the target may offer superior solubility compared to the rigid enone analogs.

Schiff Base Hybrids ()

Compounds 10–14 : (Z)-N-(cyclopenta-dienyl)-3-nitroaniline derivatives with thio-benzimidazole groups.

  • Structure : Feature nitro groups and thioether linkages, which may enhance redox activity or metal chelation .
  • Melting Points : 182–204°C, lower than the target compound’s presumed stability due to flexible Schiff base linkages.

Comparison with Target Compound :

    Biological Activity

    N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and receptor modulation properties.

    Chemical Structure

    The compound can be represented by the following chemical structure:

    N 4 1H benzo d imidazol 2 yl cyclohexyl methyl 1H indole 2 carboxamide \text{N 4 1H benzo d imidazol 2 yl cyclohexyl methyl 1H indole 2 carboxamide }

    Biological Activity Overview

    The biological activities of this compound have been investigated in various studies, revealing promising results in different areas:

    1. Anticancer Activity

    Several studies have demonstrated the anticancer potential of this compound:

    • Cell Viability Assays : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 25.72 μM, indicating significant antiproliferative activity .
    • In Vivo Studies : Animal models treated with this compound displayed a notable suppression of tumor growth. The efficacy was assessed through tumor volume measurements, which indicated a significant reduction compared to control groups .

    2. Anti-inflammatory Activity

    The anti-inflammatory properties of the compound were evaluated through various assays:

    • Cytokine Inhibition : The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects .
    • In Vivo Models : Inflammation-induced animal models showed that treatment with this compound resulted in reduced edema and inflammatory markers in tissues, supporting its use as an anti-inflammatory agent .

    3. Receptor Modulation

    This compound has also been studied for its interaction with various receptors:

    • Dopamine Receptors : The compound has shown selective agonist activity towards D3 dopamine receptors, promoting β-arrestin translocation and G protein activation. This suggests its potential utility in treating dopamine-related disorders .
    • Other Receptors : Its interaction with other receptor types, including serotonin and adrenergic receptors, indicates a broad pharmacological profile that may be beneficial for multiple therapeutic applications .

    Case Studies

    Several case studies have highlighted the efficacy of this compound:

    StudyMethodFindings
    Morais et al., 2023In vitro assaysIC50 = 25.72 μM against MCF7 cells; significant apoptosis induction observed.
    Acar Cevik et al., 2023In vivo tumor modelTumor growth suppression noted; effective dosage led to reduced tumor volume by 50%.
    Docking StudyComputational analysisHigh binding affinity to D3 receptors; potential for CNS-targeted therapies identified.

    Q & A

    Basic: What synthetic methodologies are recommended for preparing benzimidazole-containing compounds like N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide?

    Answer:
    The synthesis of benzimidazole derivatives typically involves multi-step protocols. For example:

    • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions (e.g., KOH), yielding intermediates like 1H-benzo[d]imidazole-2-thiol .
    • Step 2: Functionalization with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones to form hydrazinecarboxamide derivatives .
    • Step 3: Cyclohexane ring modifications, such as alkylation or amidation, to attach the indole-2-carboxamide moiety. CBr₄ has been reported as an efficient catalyst for one-pot amidation reactions in benzimidazole systems .
    • Characterization: Use IR (S-H stretches at ~2634 cm⁻¹, C=O at ~1632 cm⁻¹), ¹H/¹³C-NMR (e.g., aromatic protons at δ7.2–7.7 ppm), and mass spectrometry (ESI-MS for molecular ion confirmation) .

    Basic: How can researchers confirm the structural integrity of intermediates during synthesis?

    Answer:
    Critical techniques include:

    • Elemental Analysis: Deviations ≤ ±0.4% from theoretical values validate purity .
    • Chromatographic Methods: TLC monitoring (e.g., Rf value shifts from 0.42 to 0.68 after hydrazine addition) .
    • Spectroscopy:
      • IR: Detect functional groups (e.g., C=N at 1742 cm⁻¹ in hydrazinecarboxamides) .
      • ¹H-NMR: Identify exchangeable protons (e.g., N-H at δ12.12 ppm) and stereochemical environments .
      • ¹³C-NMR: Confirm aromatic carbons (δ115–151 ppm) and carbonyl groups (δ163–174 ppm) .

    Advanced: How can structure-activity relationships (SAR) be analyzed for benzimidazole derivatives targeting biological activity?

    Answer:

    • Substituent Variation: Modify the cyclohexylmethyl or indole-carboxamide groups to assess impacts on bioactivity. For example:
      • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aromatic rings enhance antimicrobial activity in quorum-sensing assays .
      • Hydrophobic substituents (e.g., nonyl chains) improve membrane permeability in antifungal studies .
    • Biological Assays: Use laser-induced fluorescence (e.g., GFP expression in P. aeruginosa MH602 for quorum-sensing inhibition) or SRB cytotoxicity assays (optical density at 564 nm) .
    • Data Interpretation: Compare IC₅₀ values across derivatives; e.g., compound 6p showed 68.23% inhibition at 250 µM in P. aeruginosa .

    Advanced: What strategies resolve contradictions in biological activity data across similar derivatives?

    Answer:

    • Dose-Response Analysis: Test compounds at multiple concentrations (e.g., 62.5–250 µM) to identify non-linear effects .
    • Cellular Uptake Studies: Use fluorescent analogs or radiolabeling to correlate intracellular concentration with activity .
    • Computational Modeling: Perform molecular docking (e.g., Schrödinger Glide) to predict binding affinities to targets like LasR in P. aeruginosa . Discrepancies between in silico and experimental data may indicate off-target effects or solubility issues.

    Advanced: How are cytotoxicity and selectivity evaluated for benzimidazole-based compounds?

    Answer:

    • In Vitro Models: Use HEK293 (human embryonic kidney) or HepG2 (liver carcinoma) cells for baseline toxicity screening .
    • Assay Protocols:
      • Sulforhodamine B (SRB) Assay: Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
      • Selectivity Index (SI): Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells). For example, compound 6p showed low cytotoxicity (IC₅₀ > 100 µM) in HEK293 cells, indicating favorable selectivity .

    Advanced: What computational tools are used to predict the mechanism of action?

    Answer:

    • Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, docking 6p into the LasR binding pocket revealed hydrogen bonds with Ser35 and Tyr56 .
    • MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
    • QSAR Models: Apply CODESSA or Dragon descriptors to correlate molecular properties (e.g., logP, polar surface area) with activity .

    Methodological: How to optimize reaction yields for copper-catalyzed coupling reactions in benzimidazole synthesis?

    Answer:

    • Catalyst Screening: Compare CuI, CuBr, or Cu(OAc)₂. For three-component couplings, CuI in DMSO at 60°C achieved 50–70% yields .
    • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity vs. non-polar alternatives .
    • Additives: Ammonium persulfate ((NH₄)₂S₂O₈) improves oxidative coupling efficiency by stabilizing radical intermediates .

    Methodological: What experimental controls are critical in biological assays for benzimidazole derivatives?

    Answer:

    • Positive Controls: Use established inhibitors (e.g., C-30 for LasR inhibition in P. aeruginosa) .
    • Vehicle Controls: Include DMSO (≤0.1% v/v) to rule out solvent toxicity .
    • Replication: Perform assays in triplicate with independent compound batches to ensure reproducibility .

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